Divalproex sodium

Description

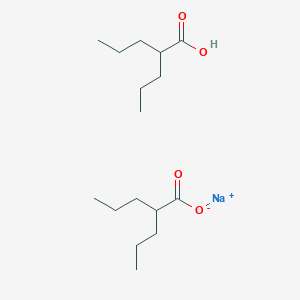

Structure

3D Structure of Parent

Properties

CAS No. |

76584-70-8 |

|---|---|

Molecular Formula |

C8H16NaO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

sodium;2-propylpentanoate;2-propylpentanoic acid |

InChI |

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

RGZUPIWJTSGERU-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |

Isomeric SMILES |

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCC(CCC)C(=O)O.[Na] |

Other CAS No. |

76584-70-8 |

Pictograms |

Irritant; Health Hazard |

Related CAS |

99-66-1 (Parent) |

Synonyms |

2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |

Origin of Product |

United States |

Foundational & Exploratory

Divalproex sodium synthesis and chemical properties for research

An In-depth Technical Guide to Divalproex Sodium: Synthesis and Chemical Properties for Researchers

This compound is a cornerstone therapeutic agent for a range of neurological and psychiatric conditions. Chemically, it is a stable coordination compound comprised of sodium valproate and valproic acid in a 1:1 molar relationship.[1][2][3][4] This structure offers advantages in pharmaceutical formulations, such as reduced hygroscopicity compared to sodium valproate alone, making it more suitable for tableting.[5][6] Upon oral administration, this compound dissociates into the bioactive valproate ion in the gastrointestinal tract.[2][3][7]

This guide provides a detailed overview of the synthesis, chemical properties, and mechanisms of action of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound's physicochemical properties are crucial for its formulation and therapeutic action. It presents as a white powder with a characteristic odor.[3][5][6] The compound's stability and solubility profile are key to its widespread use in oral dosage forms.

| Property | Data |

| Chemical Name | Sodium hydrogen bis(2-propylpentanoate) |

| Synonyms | Valproate semisodium[2], Depakote |

| Molecular Formula | C₁₆H₃₁NaO₄ |

| Molecular Weight | 310.40 g/mol [2][8] |

| CAS Number | 76584-70-8[1][8] |

| Appearance | White or almost white crystalline powder with a characteristic odor[1][3][5] |

| pKa | 4.6[9], 5.14[10] |

| Melting Point | Approximately 100 °C[9] |

| Solubility | Soluble in ethanol, DMSO, dimethylformamide (DMF), methanol, chloroform, and phosphate buffer (pH 6.8).[10][11][12] Sparingly soluble in water.[11] |

| Stability | Less hygroscopic than sodium valproate.[5][6] Stable at room temperature.[13] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the controlled reaction of valproic acid with a sodium source or the direct combination of its constituent components.

Common Synthetic Approaches

-

Reaction of Valproic Acid and Sodium Valproate : This method involves combining equimolar quantities of valproic acid and sodium valproate in an organic solvent.[14][15] The mixture is typically heated and stirred to ensure a complete reaction, followed by cooling to induce crystallization. The resulting this compound product is then filtered and dried.[14] Organic solvents such as acetone, acetonitrile, or butanol are commonly used.[14][15]

-

Partial Neutralization of Valproic Acid : this compound is formed during the partial neutralization of valproic acid with 0.5 equivalents of sodium hydroxide.[3][4] This method directly produces the 1:1 molar ratio of sodium valproate and valproic acid. The reaction is often performed in an organic solvent like acetone or acetonitrile to facilitate the isolation of the product.[15][16]

-

Flow Chemistry Synthesis : A modern and efficient approach involves the use of flow technology.[17] This process can generate valproic acid, sodium valproate, and this compound from a single starting material in a continuous flow, achieving high yields (approx. 95%) and purity (99%).[17][18] The synthesis starts with saponification, followed by decarboxylation to yield valproic acid, which is then reacted to form sodium valproate and this compound at ambient temperature in a plug flow reactor (PFR).[17]

Experimental Protocol: Synthesis from Valproic Acid and Sodium Valproate

This protocol is adapted from methodologies described in the literature.[14]

| Step | Procedure |

| 1. Reagent Setup | In a suitable reaction flask, add valproic acid (e.g., 144.2 g) and an organic solvent (e.g., 1000 mL of acetone). |

| 2. Dissolution | Heat the mixture in a water bath to 30-50°C. |

| 3. Reaction | Add an equimolar amount of sodium valproate (e.g., 166.2 g) to the flask. Stir the mixture until all solids are dissolved, forming a clear solution. Continue stirring and reacting for 1 hour.[14] |

| 4. Crystallization | After the reaction, cool the filtrate to a low temperature, typically between -10°C and -20°C. Let the solution stand for 1-3 hours to allow for crystallization.[14] |

| 5. Isolation | Collect the precipitated crystals by filtration. |

| 6. Washing | Wash the collected crystals with a small amount of cold acetone to remove any residual impurities.[14] |

| 7. Drying | Dry the final product, this compound, at approximately 50°C to a constant weight.[14] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are exerted by the valproate ion. Its mechanism of action is multifaceted, involving several neurochemical pathways.[19]

-

GABAergic System Enhancement : A primary mechanism is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[19][20] Valproate increases brain concentrations of GABA, potentially by inhibiting GABA transaminase, the enzyme responsible for GABA catabolism, or by blocking its reuptake into glial cells and nerve endings.[2][21][22]

-

Ion Channel Modulation : Valproate suppresses repetitive neuronal firing by inhibiting voltage-sensitive sodium channels.[2][19][22] It also has a regulatory effect on T-type calcium channels, which can reduce the excessive release of excitatory neurotransmitters.[19][20]

-

Histone Deacetylase (HDAC) Inhibition : Valproate is a known inhibitor of histone deacetylases (HDACs).[19][20][21] By inhibiting HDACs, it leads to hyperacetylation of histones, which alters gene expression.[20] This epigenetic modulation may contribute to its neuroprotective and mood-stabilizing effects.[19][23]

-

Intracellular Signaling Pathway Regulation : The drug can regulate intracellular signaling cascades, such as the protein kinase C (PKC) pathway, which is vital for neuronal growth, differentiation, and function.[20]

Analytical Characterization Methods

The quality control and characterization of this compound in bulk and pharmaceutical dosage forms rely on various analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are prominently reported for its determination.[10]

A reversed-phase HPLC (RP-HPLC) method is commonly used for assay and purity analysis. The following table summarizes typical parameters for an RP-HPLC method.

| Parameter | Specification |

| Column | C18 (e.g., Agilent SB C18, 150 x 4.6 mm, 5µm or HiQSil C18, 250 mm x 4.6 mm, 5 µm)[10][24][25] |

| Mobile Phase | Isocratic elution with a mixture of a buffer (e.g., phosphate buffer or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][24][25] |

| Ratio | Buffer:Acetonitrile (60:40 v/v) or Methanol:0.1% Formic Acid (90:10)[10][25] |

| Flow Rate | 1.0 mL/min[10][24][25] |

| Detection | UV detector set at 210 nm or 215 nm[10][24][25] |

| Temperature | Maintained at 30°C[10] |

| Validation | Methods are typically validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[10][25][26] |

Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can also be employed to confirm the identity and investigate intermolecular interactions, such as hydrogen bonding, in formulations.[9][27]

References

- 1. This compound | 76584-70-8 [chemicalbook.com]

- 2. This compound | C16H31NaO4 | CID 23663956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Optimization of Sustained-Release this compound Tablets with Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound [vandf] | C16H31NaO4 | CID 22227467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. ijbpas.com [ijbpas.com]

- 11. jddtonline.info [jddtonline.info]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. CN102942467B - Preparation method of this compound - Google Patents [patents.google.com]

- 15. WO2007004238A2 - A process for the manufacture of this compound - Google Patents [patents.google.com]

- 16. CN103183600A - Method for preparing this compound - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Item - Synthesis of Valproic Acid, Sodium Valproate, and this compound in Flow - American Chemical Society - Figshare [acs.figshare.com]

- 19. What is the mechanism of this compound? [synapse.patsnap.com]

- 20. echemi.com [echemi.com]

- 21. Sodium Valproate | C8H15NaO2 | CID 16760703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Divalproex - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. seejph.com [seejph.com]

- 25. seejph.com [seejph.com]

- 26. ijrpb.com [ijrpb.com]

- 27. tandfonline.com [tandfonline.com]

Divalproex Sodium: An In-Depth Technical Guide on its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divalproex sodium, a cornerstone in the management of epilepsy, bipolar disorder, and migraine prophylaxis, exerts its therapeutic effects through a complex and multifaceted mechanism of action within the central nervous system.[1] This technical guide provides a comprehensive overview of the core neuronal pathways modulated by this compound, with a focus on its influence on GABAergic and glutamatergic neurotransmission, ion channel function, and intracellular signaling cascades. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of the signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals. After oral administration, this compound is converted to its active form, valproic acid.[1]

Modulation of GABAergic Neurotransmission

A primary mechanism of this compound involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[1] This is achieved through multiple actions that collectively increase GABAergic tone in the brain.

Inhibition of GABA Degradation

This compound increases GABA levels by inhibiting key enzymes responsible for its catabolism.[2]

-

GABA Transaminase (GABA-T) Inhibition: By inhibiting GABA-T, this compound prevents the breakdown of GABA, leading to its accumulation in the synapse and enhanced inhibitory signaling.[2] In vitro studies have shown that neuronal GABA-T is more sensitive to inhibition by valproate than glial GABA-T.[3]

-

Succinate Semialdehyde Dehydrogenase (SSADH) Inhibition: this compound is a potent inhibitor of SSADH, another enzyme involved in the GABA shunt pathway.[4]

Enhancement of GABA Synthesis

Evidence suggests that this compound may also stimulate the synthesis of GABA. It has been shown to increase the activity of glutamic acid decarboxylase (GAD), the enzyme that converts glutamate to GABA.[2][5]

Quantitative Data on GABAergic Modulation

| Parameter | Observation | Species/Model | Dosage/Concentration | Reference |

| Extracellular GABA Levels | Biphasic effect: 50% decrease at 100 mg/kg, no significant effect at 200 mg/kg, and 200% increase at 400 mg/kg. | Rat Ventral Hippocampus | 100, 200, 400 mg/kg i.p. | [6] |

| Plasma GABA Levels | Significant increase after one week of administration. | Healthy Human Volunteers | 1000 mg/day | [7] |

| Plasma GABA Levels | ~30% increase after 2 days of treatment. | Human Volunteers | 300 mg t.i.d. | [8] |

| Brain GABA Levels | Increased GABA levels in various brain areas. | Rat | 200 mg/kg i.p. | [9] |

Experimental Protocol: In Vivo Microdialysis for Extracellular GABA Measurement

Objective: To measure the effect of this compound on extracellular GABA concentrations in a specific brain region (e.g., ventral hippocampus) of a living animal.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Implantation: Under anesthesia, a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region.

-

Recovery: Animals are allowed to recover from surgery for a specified period.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Sampling: Dialysate samples are collected at regular intervals to establish a baseline extracellular GABA concentration.

-

Drug Administration: this compound (or vehicle control) is administered intraperitoneally (i.p.).

-

Post-treatment Sampling: Dialysate collection continues at regular intervals following drug administration.

-

Sample Analysis: GABA concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography (HPLC) with fluorometric detection.[6][10] This often involves pre-column derivatization of GABA with a fluorescent tag like o-phthaldialdehyde.[10]

Modulation of Glutamatergic Neurotransmission

This compound also influences the primary excitatory neurotransmitter system in the brain, the glutamatergic system.

Reduction of Excitatory Signaling

Studies suggest that this compound can attenuate neuronal excitation induced by N-methyl-D-aspartate (NMDA)-type glutamate receptors.[11] In a study on rat brain slices, valproate was shown to inhibit the consumption of glutamate and the accumulation of aspartate, while increasing GABA accumulation.[5] This suggests a shift in the balance from excitatory to inhibitory neurotransmission.

Experimental Protocol: Proton Magnetic Resonance Spectroscopy (1H MRS)

Objective: To non-invasively measure the in vivo concentrations of glutamate (Glu) and glutamate + glutamine (Glx) in the brains of human subjects before and after treatment with this compound.

Methodology:

-

Subject Recruitment: A cohort of patients (e.g., adolescents with bipolar disorder) and healthy controls are recruited.

-

Baseline Scan: Prior to treatment, subjects undergo a 1H MRS scan in a high-field MRI scanner.

-

Voxel Placement: Specific regions of interest (voxels), such as the anterior cingulate cortex (ACC) and ventrolateral prefrontal cortex (VLPFC), are selected for spectral acquisition.

-

Spectral Acquisition: Standardized 1H MRS pulse sequences are used to acquire spectra from the selected voxels.

-

Treatment: Patients are treated with extended-release this compound, with serum levels monitored to ensure they are within the therapeutic range.

-

Follow-up Scans: 1H MRS scans are repeated at specified time points during treatment (e.g., day 7 and day 28).

-

Spectral Analysis: The acquired spectra are processed to quantify the concentrations of Glu and Glx, which are then compared between groups and across time points.[11]

Modulation of Voltage-Gated Ion Channels

This compound is known to modulate the activity of voltage-gated ion channels, which are crucial for neuronal excitability and the propagation of action potentials.[1]

Inhibition of Voltage-Gated Sodium Channels

By blocking voltage-gated sodium channels, this compound reduces the influx of sodium ions into neurons, thereby decreasing neuronal excitability and firing rates.[2] This action contributes to its anticonvulsant properties by preventing the generation and propagation of abnormal electrical impulses that lead to seizures.[2]

Inhibition of T-Type Calcium Channels

This compound also inhibits T-type calcium channels.[1] This action is particularly relevant in the treatment of absence seizures.

Experimental Protocol: Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on the currents flowing through specific ion channels (e.g., T-type calcium channels) in isolated neurons.

Methodology:

-

Cell Preparation: Neurons are acutely dissociated from a specific brain region or used from a primary cell culture.

-

Patch Pipette Fabrication: Glass micropipettes with a very fine tip are fabricated and filled with an appropriate intracellular solution.

-

Gigaohm Seal Formation: The tip of the micropipette is brought into contact with the membrane of a neuron, and gentle suction is applied to form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: The patch of membrane under the pipette tip is ruptured to allow electrical access to the entire cell interior.

-

Voltage Clamp: The membrane potential of the neuron is clamped at a specific holding potential.

-

Voltage Steps: A series of depolarizing voltage steps are applied to activate the ion channels of interest.

-

Current Recording: The resulting ionic currents flowing across the cell membrane are recorded.

-

Pharmacological Isolation: Specific channel blockers can be used to isolate the current of interest (e.g., T-type calcium current).

-

Drug Application: this compound is applied to the bath solution, and the effect on the isolated channel current is recorded and quantified.[12][13]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Experimental studies and controlled clinical testing of valproate and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of valproate on glutamate metabolism in rat brain slices: a (13)C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of sodium valproate on extracellular GABA and other amino acids in the rat ventral hippocampus: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound increases plasma GABA levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Increase of human plasma GABA by sodium valproate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sodium valproate: kinetic profile and effects on GABA levels in various brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glutamatergic Effects of Divalproex in Manic Adolescents: A Proton Magnetic Resonance Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]

Modulatory Role of Divalproex Sodium on GABAergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divalproex sodium, a cornerstone in the management of epilepsy, bipolar disorder, and migraine, exerts a significant influence on the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates GABAergic neurotransmission. It consolidates quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visually represents the core signaling pathways and experimental workflows. The multifaceted action of this compound, involving the enhancement of GABAergic tone through effects on synthesis and degradation pathways, underscores its therapeutic efficacy in a range of neurological and psychiatric conditions.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[3] A disruption in the delicate balance between excitatory and inhibitory signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders. This compound, a stable coordination compound of sodium valproate and valproic acid, is a widely prescribed medication known to potentiate GABAergic neurotransmission.[2][4] Its therapeutic applications in epilepsy, bipolar disorder, and migraine prophylaxis are, in large part, attributed to its ability to enhance GABA-mediated inhibition.[5][6][7] This document serves as a comprehensive technical resource, elucidating the molecular mechanisms, summarizing key quantitative findings, and providing detailed experimental methodologies relevant to the study of this compound's impact on the GABAergic system.

Core Mechanisms of Action

This compound modulates GABAergic neurotransmission through a multi-pronged approach, primarily by increasing the synaptic availability of GABA.[8] This is achieved by influencing the key enzymes responsible for GABA synthesis and catabolism.

Inhibition of GABA Catabolism

The primary and most well-established mechanism of this compound is the inhibition of enzymes that degrade GABA.[4][9] Valproic acid (VPA), the active moiety of this compound, targets two key enzymes in the GABA catabolic pathway:

-

GABA Transaminase (GABA-T): VPA acts as an inhibitor of GABA-T, the enzyme responsible for the conversion of GABA to succinic semialdehyde.[4][10] By inhibiting GABA-T, this compound reduces the breakdown of GABA, leading to its accumulation in the brain.[4]

-

Succinate Semialdehyde Dehydrogenase (SSADH): VPA also inhibits SSADH, the enzyme that converts succinic semialdehyde to succinate.[4][10] This further contributes to an increase in GABA levels. In vitro studies have indicated that VPA is a potent inhibitor of SSADH.[9]

Enhancement of GABA Synthesis

In addition to inhibiting its degradation, this compound has been reported to enhance the synthesis of GABA.[4][8] This is primarily attributed to its effect on:

-

Glutamic Acid Decarboxylase (GAD): GAD is the rate-limiting enzyme in the synthesis of GABA, catalyzing the conversion of glutamate to GABA.[8] Some studies suggest that VPA can stimulate the activity of GAD, thereby increasing the production of GABA.[4]

The combined effect of inhibiting GABA degradation and promoting its synthesis leads to a significant potentiation of GABAergic neurotransmission.

Quantitative Data on GABAergic Modulation

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound on GABA levels and related enzymes.

Table 1: Preclinical Studies on the Effect of this compound (or Valproate) on GABA Levels

| Species | Brain Region | Dose of Valproate | Route of Administration | Change in GABA Levels | Reference |

| Rat | Cortex | 400 mg/kg | i.p. | Increase | [11] |

| Rat | Hippocampus | 400 mg/kg | i.p. | No significant change | [11] |

| Rat | Striatum | 400 mg/kg | i.p. | No significant change | [11] |

| Rat | Cerebellum | 400 mg/kg | i.p. | No significant change | [11] |

| Rat | Olfactory Bulbs | 200 mg/kg | i.p. | Stronger increase compared to other areas | [1] |

| Mouse | Whole Brain | - | - | Increased | [12] |

Table 2: Clinical Studies on the Effect of this compound on GABA Levels

| Population | Sample Type | This compound Dose | Duration of Treatment | Change in GABA Levels | Reference |

| Healthy Volunteers | Plasma | 1000 mg/day | 1 week | Significant increase | [13] |

| Patients with Refractory Complex Partial Seizures | Brain (Occipital Cortex) | - | - | One of five patients had below-normal levels | [14][15] |

| Patients with Bipolar I, Manic Phase | Plasma | - | - | Decreased significantly compared to placebo | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on GABAergic neurotransmission.

Measurement of GABA Concentration in Brain Tissue by HPLC

This protocol is adapted from a method for the estimation of GABA in rat brain tissue.[17]

4.1.1. Materials and Reagents

-

Perchloric acid (0.5 N)

-

Benzoyl chloride

-

Disodium hydrogen phosphate buffer (0.025 M, pH 6)

-

Methanol

-

C-18 HPLC column (e.g., RP-Inertsil ODS-3, 250 x 4.6 mm, 5 µm)

-

HPLC system with UV-photodiode array (PDA) detector

4.1.2. Sample Preparation

-

Rapidly dissect brain tissue on ice.

-

Homogenize the tissue (20% w/v) in ice-cold 0.5 N perchloric acid.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm filter.

4.1.3. Derivatization

-

Take a known volume of the filtered supernatant.

-

Add benzoyl chloride for pre-column derivatization to form n-benzoyl GABA. Optimize the reaction conditions (e.g., pH, temperature, reaction time).

4.1.4. HPLC Analysis

-

Inject the derivatized sample into the HPLC system.

-

Use an isocratic mobile phase of 0.025 M disodium hydrogen phosphate buffer and methanol (e.g., 65:35, v/v).[17]

-

Set the flow rate to 1 mL/min.

-

Detect the n-benzoyl GABA peak using the PDA detector at an appropriate wavelength (e.g., 230 nm).[17]

-

Quantify GABA concentration by comparing the peak area to a standard curve of known GABA concentrations.

In Vivo Microdialysis for Extracellular GABA Measurement

This protocol provides a general framework for in vivo microdialysis in rodents.[18][19]

4.2.1. Materials and Reagents

-

Microdialysis probe

-

Stereotaxic apparatus

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC system for GABA analysis (as described in 4.1)

4.2.2. Surgical Procedure

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant the microdialysis probe into the desired brain region (e.g., hippocampus, striatum).

4.2.3. Microdialysis

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period for the tissue to recover from the probe insertion.

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).

4.2.4. Sample Analysis

-

Analyze the collected dialysate samples for GABA concentration using a sensitive analytical method such as HPLC with fluorescence or electrochemical detection.[20]

GABA Transaminase (GABA-T) Activity Assay

This protocol is based on a commercially available colorimetric assay kit.[21]

4.3.1. Principle

The assay measures the activity of GABA-T through a series of coupled enzymatic reactions that result in the formation of a colored product, which can be measured spectrophotometrically.

4.3.2. Procedure

-

Prepare cell or tissue lysates according to the kit's instructions.

-

Add the sample to a 96-well plate.

-

Add the GABA-T substrate solution to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).[21]

-

Add a developer solution that reacts with the product of the GABA-T reaction to produce a color change.

-

Incubate for a further period to allow for color development.

-

Measure the absorbance at the specified wavelength (e.g., 492 nm) using a microplate reader.[21]

-

Calculate GABA-T activity based on a standard curve.

Glutamic Acid Decarboxylase (GAD) Activity Assay

This protocol is based on a commercially available fluorometric assay kit.[22]

4.4.1. Principle

This assay measures GAD activity by quantifying the amount of GABA produced. The GABA is then used in a series of enzymatic reactions that lead to the generation of a fluorescent product.

4.4.2. Procedure

-

Prepare tissue homogenates in the provided assay buffer.

-

Centrifuge the homogenate and collect the supernatant.

-

Use a spin column to remove small interfering molecules.

-

Add the prepared sample to a 96-well plate.

-

Add the GAD substrate and cofactor to start the reaction.

-

Incubate for a specified time.

-

Add a developer mix containing a probe that will fluoresce upon reaction with the products of the GABA conversion.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Determine GAD activity by comparing the fluorescence to a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key pathways and workflows discussed in this guide.

References

- 1. Sodium valproate: kinetic profile and effects on GABA levels in various brain areas of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An In-depth Analysis of this compound's R&D Progress [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Extended-release divalproex in bipolar and other psychiatric disorders: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Placebo-controlled study of this compound for agitation in dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acute effects of sodium valproate and gamma-vinyl GABA on regional amino acid metabolism in the rat brain: incorporation of 2-[14C]glucose into amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of valproate on brain GABA: comparison with various medium chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound increases plasma GABA levels in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of valproate and other antiepileptic drugs on brain glutamate, glutamine, and GABA in patients with refractory complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Plasma GABA predicts acute response to divalproex in mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. akjournals.com [akjournals.com]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bmrservice.com [bmrservice.com]

- 22. abcam.com [abcam.com]

Divalproex Sodium's Effect on Voltage-Gated Sodium and Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Divalproex sodium, a cornerstone in the management of epilepsy, bipolar disorder, and migraine, exerts its therapeutic effects through a multifaceted mechanism of action. A critical component of this mechanism involves the modulation of neuronal excitability via interaction with voltage-gated ion channels. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on voltage-gated sodium (NaV) and calcium (CaV) channels. It consolidates quantitative data from electrophysiological studies, details experimental protocols for assessing these interactions, and presents visual representations of the underlying mechanisms and workflows. The evidence strongly indicates that valproic acid (VPA), the active moiety of this compound, preferentially inhibits T-type voltage-gated calcium channels and modulates the function of voltage-gated sodium channels, contributing to its broad-spectrum clinical efficacy.

Interaction with Voltage-Gated Sodium Channels (NaV)

Valproic acid modulates voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials. The primary mechanism of action is not a direct pore block, but rather an interaction with the channel's voltage-sensing machinery, leading to a stabilization of the inactivated state.

Quantitative Data: Electrophysiological Studies

The inhibitory effects of valproic acid on various voltage-gated sodium channel isoforms have been quantified using patch-clamp electrophysiology. The following table summarizes the available half-maximal inhibitory concentration (IC50) values and effects on channel kinetics.

| Channel Subtype | Cell Type | IC50 | Key Effects on Channel Kinetics | Reference(s) |

| NavMs (prokaryotic homolog) | HEK293t cells | 691 μM | Induces a 12-mV hyperpolarizing shift in the voltage-dependence of steady-state inactivation. | [1] |

| Nav1.5 (cardiac) | HEK293 cells | 2022 ± 25 µM | Causes a hyperpolarizing shift of steady-state inactivation and delays recovery from inactivation. | [2] |

| Transient Na+ Current (human cortical neurons) | Acutely isolated human cortical neurons | EC50 for inactivation shift: 1.4 ± 0.2 mM | Induces a concentration-dependent hyperpolarizing shift in steady-state inactivation (maximal shift of 9.6 ± 0.9 mV). | [3] |

| Persistent Na+ Current (rat neocortical neurons) | Acutely dissociated rat neocortical neurons | Significant reduction at 10-30 μM | Selectively reduces the persistent fraction of the sodium current (INaP) with minimal effect on the fast transient current (INaf) at low concentrations. | [4] |

Mechanism of Action: Allosteric Modulation

Studies suggest that valproic acid does not directly block the pore of the sodium channel in the manner of classic local anesthetics. Instead, it is proposed to bind to the voltage sensor domain (VSD) of the channel.[1] This allosteric interaction is thought to stabilize the inactivated state of the channel, making it less available to open in response to depolarization. This "use-dependent" or "state-dependent" inhibition is more pronounced at higher firing frequencies, characteristic of epileptic seizures.

Caption: Mechanism of this compound on NaV Channels.

Interaction with Voltage-Gated Calcium Channels (CaV)

This compound also modulates voltage-gated calcium channels, with a notable selectivity for low-voltage-activated (LVA) or T-type calcium channels over high-voltage-activated (HVA) channels. This action is particularly relevant to its efficacy in absence seizures.

Quantitative Data: Electrophysiological Studies

Quantitative data on the inhibitory effects of valproic acid on T-type calcium channels is less extensive than for sodium channels. However, studies consistently demonstrate a selective reduction of T-type currents.

| Channel Subtype | Animal Model/Cell Type | Effect | Key Observations | Reference(s) |

| T-type (low-threshold) | Rat nodose ganglion neurons | Concentration-dependent reduction of current | No effect on high-threshold (N and L type) calcium currents. Did not affect the rate or voltage-dependency of T-type current activation. | [5] |

| T-type | Thalamocortical neurons from WAG/Rij rats (model of absence epilepsy) | 53% block of T-type current | Block was greater in the epilepsy model compared to control rats (20% block). | [6] |

| T-type (general) | Cultured rat neocortical neurons | Increased voltage-dependent inward current (presumed Ca2+) | This effect was observed at concentrations >0.5 mM and was not reversible. | [7] |

Mechanism of Action: Reduction of T-type Current

The precise mechanism by which valproic acid reduces T-type calcium channel currents is not fully elucidated. However, it is understood to decrease the flow of calcium ions through these channels, which are crucial for the generation of the characteristic spike-and-wave discharges seen in absence seizures. By dampening this current, this compound helps to normalize thalamocortical rhythm.

Caption: this compound's Effect on T-type Calcium Channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Analysis

This protocol is adapted from methodologies used to study the effects of valproic acid on voltage-gated sodium channels.[1]

Objective: To measure the effect of this compound (valproic acid) on the currents and gating kinetics of a specific voltage-gated sodium channel subtype expressed in a heterologous system (e.g., HEK293t cells).

Materials:

-

Cells: HEK293t cells transiently or stably expressing the human NaV channel of interest (e.g., Nav1.1, Nav1.2, Nav1.6).

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, adjusted to pH 7.2 with CsOH.

-

This compound Stock Solution: Prepare a high concentration stock (e.g., 100 mM) in the external solution. Serial dilutions are made to achieve the final desired concentrations.

-

Patch-clamp rig: Microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

-

Borosilicate glass capillaries: For pulling patch pipettes (resistance of 2-4 MΩ when filled with internal solution).

Procedure:

-

Cell Preparation: Culture cells to 50-80% confluency. On the day of recording, gently dissociate cells and plate them onto glass coverslips in the recording chamber.

-

Pipette Fabrication and Filling: Pull pipettes and fire-polish the tips. Fill with internal solution, ensuring no air bubbles are present.

-

Seal Formation: Approach a cell with the pipette while applying positive pressure. Once contact is made (indicated by an increase in resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Whole-Cell Configuration: After seal formation, apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Data Acquisition:

-

Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state. Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. After a stable baseline is established, perfuse the cell with increasing concentrations of this compound and record the reduction in peak current amplitude.

-

Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to a range of potentials (e.g., -140 mV to 0 mV in 10 mV increments) followed by a test pulse to 0 mV. Plot the normalized peak current against the prepulse potential to generate the steady-state inactivation curve. Repeat in the presence of this compound to observe any shift in the curve.

-

Recovery from Inactivation: Use a two-pulse protocol. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied. Measure the recovery of the current as a function of the interval duration in the absence and presence of the drug.

-

-

Data Analysis: Analyze data using appropriate software. Fit concentration-response data to the Hill equation to determine the IC50. Fit steady-state inactivation data to a Boltzmann function to determine the half-inactivation potential (V1/2).

Caption: Workflow for Patch-Clamp Analysis of this compound.

Radioligand Binding Assay (Hypothetical Protocol)

While specific radioligand binding assays for this compound on ion channels are not prominently described in the literature, a hypothetical protocol can be outlined based on standard binding assay principles. This is likely due to the low affinity of the interaction, making it challenging to detect with this method.

Objective: To determine the binding affinity (Ki) of this compound for a specific voltage-gated sodium or calcium channel subtype.

Materials:

-

Membrane Preparation: Membranes from cells or tissues expressing a high density of the target channel.

-

Radioligand: A high-affinity, subtype-selective radiolabeled ligand for the target channel (e.g., [3H]batrachotoxin for NaV channels, though VPA's binding site is different).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

This compound: Unlabeled, for competition.

-

Filtration apparatus: Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound exerts a significant and clinically relevant modulatory effect on both voltage-gated sodium and T-type calcium channels. Its interaction with sodium channels is characterized by a state-dependent inhibition, preferentially targeting the inactivated state through a proposed interaction with the voltage sensor domain. This leads to a reduction in neuronal hyperexcitability. For calcium channels, this compound selectively reduces currents through T-type channels, an action thought to be central to its efficacy in absence seizures. The quantitative data, while more robust for sodium channels, consistently supports a mechanism of action that involves the dampening of excessive neuronal firing. Further research is warranted to elucidate the precise binding sites and to quantify the effects on a broader range of neuronal ion channel subtypes, which will aid in the development of more targeted and effective therapies.

References

- 1. Valproic acid interactions with the NavMs voltage-gated sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic acid interactions with the NavMs voltage-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of valproic acid on sodium currents in cortical neurons from patients with pharmaco-resistant temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Valproate selectively reduces the persistent fraction of Na+ current in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valproic acid selectively reduces the low-threshold (T) calcium current in rat nodose neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Release property study on the novel this compound enteric-coated capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects induced by the antiepileptic drug valproic acid upon the ionic currents recorded in rat neocortical neurons in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Epigenetic Modifications Induced by Divalproex Sodium In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divalproex sodium, a coordination compound of sodium valproate and valproic acid, is a widely prescribed medication for epilepsy, bipolar disorder, and migraine headaches. Beyond its established neurological applications, its active moiety, valproic acid (VPA), has garnered significant attention for its role as an epigenetic modulator. In vitro studies have extensively demonstrated that VPA can induce significant changes in the epigenetic landscape of cells, primarily through its activity as a histone deacetylase (HDAC) inhibitor.[1] This technical guide provides an in-depth overview of the core epigenetic modifications induced by this compound in vitro, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Epigenetic Mechanisms of this compound (Valproic Acid)

The primary epigenetic mechanism of VPA is the inhibition of Class I and IIa histone deacetylases (HDACs).[2] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression. By inhibiting HDACs, VPA promotes histone hyperacetylation, resulting in a more relaxed chromatin state (euchromatin). This "open" chromatin allows transcription factors and the transcriptional machinery to access DNA more readily, leading to altered gene expression.[2]

Beyond histone acetylation, VPA has also been shown to influence other epigenetic marks, including DNA methylation.[3][4] Some studies report that VPA can lead to the demethylation of CpG islands in the promoter regions of certain genes, further contributing to their re-expression.[3][4] The interplay between these epigenetic modifications ultimately orchestrates the diverse cellular responses observed upon VPA treatment, including cell cycle arrest, differentiation, and apoptosis.[1][5]

Quantitative Data on Epigenetic Modifications

The following tables summarize quantitative data from various in vitro studies investigating the effects of this compound (valproic acid) on histone acetylation, DNA methylation, and gene expression.

Table 1: VPA-Induced Changes in Histone Acetylation

| Cell Line | VPA Concentration | Treatment Duration | Histone Mark | Fold Increase in Acetylation (approx.) | Reference |

| MCF-7 (Breast Cancer) | 2 mmol/L | 4 hours | Acetyl-H4 | Time-dependent increase observed | [6] |

| MCF-7 (Breast Cancer) | 0.25 - 3 mmol/L | 48 hours | Acetyl-H3 & Acetyl-H4 | Dose-dependent increase observed | [6] |

| Human Glioblastoma Cells | 1.2 and 5.0 mmol/L | 3 days | Acetyl-H3 | Increased expression noted | [5] |

| HeLa (Cervical Cancer) | 0.5 and 2 mM | 24 hours | Acetyl-H3 | Global hyperacetylation confirmed | [7] |

Table 2: VPA-Induced Changes in DNA Methylation

| Cell Line | VPA Concentration | Treatment Duration | Gene Promoter | Change in Methylation | Reference |

| HEK 293 (Embryonic Kidney) | 1 mM | 24 hours - 5 days | MAGEB2 | Extensive demethylation | [3] |

| Neuroblastoma (LA1-55n) | 1 mM | 2 and 7 days | THBS1 | Decreased methylation | [4] |

| Neuroblastoma (LA1-55n) | 1 mM | 2 and 7 days | RASSF1A | Decreased methylation | [4] |

| Glioblastoma (T98G) | 250-500 µM | 24 hours | Global DNA | Increased methylation | [8] |

| Glioblastoma (T98G) | 250-500 µM | 48 hours | Global DNA | Decreased methylation (demethylation) | [8] |

Table 3: VPA-Induced Changes in Gene Expression

| Cell Line | VPA Concentration | Treatment Duration | Gene | Fold Change in Expression (approx.) | Reference |

| Human Glioblastoma Cells | 1.2 and 5.0 mmol/L | 3 days | p21 | Upregulated | [5] |

| HeLa (Cervical Cancer) | 0.5 and 2 mM | 24 hours | p21 (protein) | ~1.6 - 1.9 fold increase | [7] |

| Neuroblastoma (NBL-W-N) | Not specified | 2 days | HIN-1 | ~7-fold increase | [4] |

| Neuroblastoma (NBL-W-N) | Not specified | 2 days | THBS1, CASP8, SPARC, CDKN1A, HIC1, CDKN1B | Upregulated | [4] |

| Glioblastoma (U87, U251, LN18) | Not specified | Not specified | p21/WAF1 | Upregulated |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway of VPA's epigenetic action and a typical experimental workflow for its analysis.

References

- 1. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Valproic acid shows potent antitumor effect with alteration of DNA methylation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chronic administration of valproic acid inhibits prostate cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium valproate affects the expression of p16INK4a and p21WAFI/Cip1 cyclin‑dependent kinase inhibitors in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cross-reactivity between histone demethylase inhibitor valproic acid and DNA methylation in glioblastoma cell lines [frontiersin.org]

- 8. Valproic acid induces p21 and topoisomerase-II (alpha/beta) expression and synergistically enhances etoposide cytotoxicity in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Properties of Divalproex Sodium in Preclinical Models: A Technical Guide

Abstract: Divalproex sodium, and its active component valproic acid (VPA), is a well-established pharmaceutical agent for epilepsy and bipolar disorder. A substantial body of preclinical evidence has illuminated its potent neuroprotective properties across a range of neurological insults and neurodegenerative disease models. This technical guide provides an in-depth review of these neuroprotective effects, focusing on the underlying molecular mechanisms, efficacy data from various preclinical models, and the experimental protocols used to generate this evidence. Key mechanisms of action include histone deacetylase (HDAC) inhibition, glycogen synthase kinase-3β (GSK-3β) inhibition, modulation of neurotrophic factors, and anti-inflammatory and anti-apoptotic effects. This document summarizes quantitative outcomes in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, stroke, and traumatic brain injury, offering a valuable resource for researchers, scientists, and professionals in drug development.

Core Neuroprotective Mechanisms of Valproic Acid (VPA)

The neuroprotective effects of VPA are not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected intracellular signaling pathways. The primary mechanisms that have been extensively validated in preclinical studies are HDAC inhibition and GSK-3β inhibition, which in turn trigger a cascade of downstream effects, including anti-inflammatory, anti-apoptotic, and pro-survival signals.

Histone Deacetylase (HDAC) Inhibition

VPA is a direct inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] By inhibiting HDACs, VPA promotes histone hyperacetylation, leading to a more relaxed chromatin structure that allows for the transcription of genes involved in neuronal survival, plasticity, and anti-inflammatory responses.[3][4][5] This epigenetic modulation is a cornerstone of VPA's neuroprotective capacity.[3] For instance, VPA-induced HDAC inhibition upregulates the expression of neuroprotective proteins like Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2.[6][7][8]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, including apoptosis and inflammation, and its hyperactivity is a pathological feature of several neurodegenerative diseases.[9][10] VPA indirectly inhibits GSK-3β activity, primarily by stimulating its inhibitory phosphorylation at the Ser9 residue.[9][11][12] This inhibition is mediated through the activation of upstream signaling pathways such as PI3K/Akt and ERK/MAPK.[13] By inhibiting GSK-3β, VPA can reduce the hyperphosphorylation of tau protein (a hallmark of Alzheimer's disease), decrease amyloid-β (Aβ) production, and promote cell survival.[9][14][15]

Anti-inflammatory and Anti-oxidative Effects

Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component in the pathology of both acute neuronal injury and chronic neurodegeneration.[16][17] VPA exerts potent anti-inflammatory effects by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][15][18] This is partly achieved by inhibiting the NF-κB signaling pathway.[16][19] VPA has also been shown to reduce oxidative stress by decreasing lipid peroxidation and nitrite levels in the brain following ischemic injury.[20]

Modulation of Neurotrophic Factors and Anti-Apoptotic Signaling

VPA enhances neuronal survival by modulating key factors involved in cell life and death. It consistently upregulates the expression of BDNF, a critical neurotrophin for neuronal growth, differentiation, and survival.[19][21][22][23] The upregulation of BDNF can be a result of HDAC inhibition or activation of specific gene promoters.[5][23][24] Furthermore, VPA promotes cell survival by increasing the expression of the anti-apoptotic protein Bcl-2 while down-regulating pro-apoptotic proteins like Bax.[4][6]

Efficacy in Preclinical Models of Neurodegeneration

VPA has been evaluated in numerous rodent models of chronic neurodegenerative diseases, consistently demonstrating beneficial effects on pathology and behavior.

Alzheimer's Disease (AD)

In transgenic mouse models of AD, VPA treatment has been shown to tackle key aspects of the disease's pathology. It reduces the production of amyloid-β (Aβ) and the formation of neuritic plaques.[14][25] This is achieved by inhibiting GSK-3β-mediated γ-secretase cleavage of the amyloid precursor protein (APP).[14] Consequently, VPA administration improves memory and learning deficits observed in these models.[11][14][26] Studies also show VPA can increase the levels of acetylated histone H3 and the anti-apoptotic protein Bcl-2 in the hippocampus of AD model mice.[16]

| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |

| APP23 Transgenic Mice | 30 mg/kg/day (1 mo) | Spatial Memory (Morris Water Maze) | Improved escape latency and path length vs. vehicle. | [14] |

| APP23 Transgenic Mice | 30 mg/kg/day (1 mo) | APP C-terminal fragments (C99 & C83) | Increased by 227.7 ± 36.8% vs. controls. | [14] |

| APPswe/PS1dE9 Mice | 150 mg/kg (twice daily, 5 wks) | Long-term Recognition Memory | Potently enhanced memory performance vs. controls. | [26] |

| APP/PS1 Transgenic Mice | Not specified | Aβ Deposition | Markedly decreased Aβ deposition vs. vehicle. | [16] |

| 3xTgAD Mice | Not specified (4 wks) | Hippocampal Neurogenesis | Promoted cell proliferation and density of immature neurons. | [11] |

Parkinson's Disease (PD)

In toxin-based models of PD, such as those induced by rotenone or 6-OHDA, VPA protects dopaminergic neurons from degeneration.[27][28] Treatment with VPA prevents the drop in tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum and counteracts the toxin-induced loss of striatal dopamine.[27] The neuroprotective effects in PD models are linked to VPA's ability to inhibit HDACs, increase histone H3 acetylation, and reduce neuroinflammation by suppressing microglial activation.[1][27][29] VPA also counteracts alterations in α-synuclein, a protein central to PD pathology.[27]

| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |

| Rotenone Rat Model | 2% VPA in chow (4 wks) | Striatal Dopamine Levels | Prevented the ~50% drop caused by rotenone. | [27] |

| Rotenone Rat Model | 2% VPA in chow (4 wks) | Nigral Neuron Death | Significantly counteracted neuronal death. | [27] |

| LRRK2 R1441G Transgenic Mice | Not specified | TH-positive neurons (Substantia Nigra) | Increased the number of surviving neurons. | [1] |

| LRRK2 R1441G Transgenic Mice | Not specified | Microglial Activation (Iba-1) | Reduced the number of activated microglia. | [1] |

| MPP+ in vitro model | Dose-dependent | Dopaminergic Neuron Survival | Reversed MPP+-induced apoptosis. | [13] |

Huntington's Disease (HD)

Preclinical studies using transgenic mouse models of HD (e.g., N171-82Q, YAC128) show that VPA can delay disease onset, improve motor deficits, and extend lifespan.[7][30][31] The therapeutic effects are associated with its function as an HDAC inhibitor, which may counteract the transcriptional dysregulation seen in HD.[31][32] VPA has also been shown to reduce the aggregation of the mutant huntingtin protein.[7] Some studies indicate that combined treatment of VPA with lithium, another GSK-3 inhibitor, produces more effective and synergistic neuroprotective results than either drug alone.[30][33]

| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |

| N171-82Q Transgenic Mice | 100 mg/kg/day (i.p.) | Survival | Significantly prolonged survival vs. vehicle. | [31] |

| N171-82Q Transgenic Mice | 100 mg/kg/day (i.p.) | Spontaneous Locomotor Activity | Significantly ameliorated diminished activity. | [31] |

| N171-82Q Mice | VPA in diet | Depressive-like Behaviors | Alleviated depressive-like symptoms. | [33] |

| Malonate-induced HD Mice | Not specified | Brain Lesion Size | Mice treated with VPA had smaller lesions. | [7] |

Amyotrophic Lateral Sclerosis (ALS)

In the SOD1G93A transgenic mouse model of ALS, VPA treatment has been shown to prolong the duration of the disease.[6][8] In vitro, VPA protected spinal motor neurons from glutamate-induced excitotoxicity.[6] The mechanisms are believed to involve its anti-apoptotic properties, including the upregulation of Bcl-2, and the inhibition of GSK-3β.[6][8] Despite these promising preclinical results, a clinical trial in ALS patients did not show a beneficial effect on survival or disease progression, highlighting the challenges of translating preclinical findings.[34][35][36]

| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |

| SOD1G93A ALS Mice | Effective dose for epilepsy models | Disease Duration | Significant prolongation in both pre- and post-onset treatment. | [6] |

| Spinal Cord Slice Culture | Not specified | Motor Neuron Survival (vs. Glutamate) | Protected spinal motor neurons from cell death. | [6] |

Efficacy in Preclinical Models of Acute Neuronal Injury

VPA's neuroprotective actions are also prominent in models of acute injury, where secondary injury cascades involving inflammation and apoptosis play a major role.

Ischemic Stroke and Intracerebral Hemorrhage (ICH)

In rodent models of brain ischemia and ICH, VPA administration reduces infarct volume, inhibits cell death around the hematoma, and improves functional recovery.[4][20] These effects are linked to its ability to inhibit HDACs and GSK-3, leading to reduced inflammation (lower iNOS and COX-2 expression), decreased oxidative stress, and upregulation of anti-apoptotic (Bcl-2, Bcl-xl) and heat-shock proteins (HSP70).[4][20][37]

| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |

| Rat ICH Model | 300 mg/kg (twice daily, i.p.) | Functional Recovery | Showed better functional recovery from 1 day to 4 weeks post-ICH. | [4] |

| Rat ICH Model | 300 mg/kg (twice daily, i.p.) | Inflammatory Cell Infiltration | VPA treatment inhibited infiltration. | [4] |

| Rat Brain Ischemia Model | 25, 50, 100 mg/kg (p.o.) | Memory Deficits | Reversed memory deficits observed in untreated ischemic group. | [20] |

| Rat Brain Ischemia Model | 25, 50, 100 mg/kg (p.o.) | Brain Nitrite & Lipid Peroxidation | Reversed increases seen in untreated ischemic group. | [20] |

Traumatic Brain Injury (TBI)

In swine models of TBI combined with hemorrhagic shock, VPA treatment has been shown to provide long-term neuroprotection.[19] Thirty days post-injury, VPA-treated animals showed significantly attenuated neuronal apoptosis, inflammation, and degeneration.[19] Specifically, VPA reduced the expression of markers for activated microglia (Iba1) and reactive astrocytes (GFAP), decreased the accumulation of Aβ and phosphorylated-Tau, and suppressed the pro-inflammatory NF-κB pathway.[19] Furthermore, VPA treatment significantly increased the expression of BDNF, promoting neurogenesis and recovery.[19]

| Preclinical Model | VPA Dosage | Key Outcome Measure | Result | Citation |

| Swine TBI + Hemorrhagic Shock | Not specified | Nuclear NF-κB Expression (30 days post) | Significantly decreased vs. normal saline group. | [19] |

| Swine TBI + Hemorrhagic Shock | Not specified | BDNF Expression (30 days post) | Significantly increased vs. normal saline group. | [19] |

| Swine TBI + Hemorrhagic Shock | Not specified | Iba1 and GFAP Expression (30 days post) | Significantly attenuated vs. normal saline group. | [19] |

Experimental Protocols and Methodologies

The following section details common methodologies employed in the preclinical evaluation of VPA's neuroprotective properties.

Animal Models

-

Alzheimer's Disease: APPswe/PS1dE9 and APP23 double transgenic mice are commonly used.[14][16][38] These models overexpress human mutant APP and presenilin-1, leading to age-dependent Aβ plaque formation and cognitive deficits.

-

Parkinson's Disease: Models are typically induced by neurotoxins. Sub-chronic administration of rotenone (a mitochondrial complex I inhibitor) or stereotactic injection of 6-hydroxydopamine (6-OHDA) into the striatum of rats or mice is used to selectively destroy dopaminergic neurons.[27][28] Genetic models like the LRRK2 R1441G transgenic mouse are also used.[1]

-

Huntington's Disease: Transgenic mouse models such as N171-82Q and YAC128, which express a mutant human huntingtin gene with expanded CAG repeats, are standard.[31][33]

-

Ischemic Stroke: Global cerebral ischemia can be induced in rats by the temporary bilateral clamping of the common carotid arteries.[20]

Drug Administration

VPA (or its sodium salt) is administered through various routes, including intraperitoneal (i.p.) injection, oral gavage (p.o.), or mixed into the diet.[20][27][31] Dosages vary widely depending on the model and study goals, but often range from 30 mg/kg to 300 mg/kg.[4][14] Treatment can be acute (administered shortly after an injury like ICH) or chronic (daily for several weeks or months in neurodegenerative models).[4][14]

Behavioral Assessments

-

Morris Water Maze (MWM): This is a standard test for spatial learning and memory, frequently used in AD models. Mice are trained to find a hidden platform in a pool of opaque water. Escape latency (time to find the platform) and path length are measured. A probe trial with the platform removed assesses memory retention.[11][14]

-

Open-Field Test: Used to assess general locomotor activity and anxiety-related behaviors. The animal's movement, time spent in the center versus the periphery, and total distance traveled are recorded.[38]

-

Rotarod Test: This test evaluates motor coordination and balance, particularly relevant for PD and HD models. Animals are placed on a rotating rod, and the latency to fall is measured.

Histological and Immunohistochemical Analysis

Following euthanasia, brain tissue is collected, fixed, and sectioned. Specific cell types and pathological markers are visualized using immunohistochemistry with specific antibodies. Common markers include:

-

Tyrosine Hydroxylase (TH): To identify and quantify dopaminergic neurons in PD models.[27]

-

Iba1 (Ionized calcium-binding adapter molecule 1): To identify microglia and assess neuroinflammation.[1][19]

-

GFAP (Glial fibrillary acidic protein): To identify reactive astrocytes.[19]

-

Cresyl Violet or NeuN: For general neuronal counting and assessment of cell loss or lesion volume.

Biochemical Assays

Brain tissue homogenates are used for quantitative analysis of proteins and other molecules.

-

Western Blotting: Used to measure the levels of specific proteins and their phosphorylation status. Key proteins analyzed include total and phosphorylated GSK-3β (p-Ser9-GSK-3β), APP and its fragments, Bcl-2, Bax, acetylated histones (Ac-H3), and components of signaling pathways like Akt and ERK.[9][11][14]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Used for precise quantification of soluble and insoluble Aβ40 and Aβ42 levels in AD models, or for measuring cytokine concentrations.[38]

-

HDAC Activity Assay: Commercially available kits are used to measure the inhibitory effect of VPA on total HDAC activity in brain tissue lysates.[26]

Summary and Future Directions

The preclinical evidence overwhelmingly supports the neuroprotective potential of this compound/VPA across a wide spectrum of neurological disorders. Its multifaceted mechanism of action, targeting fundamental pathological processes like epigenetic dysregulation, aberrant protein phosphorylation, neuroinflammation, and apoptosis, makes it a compelling candidate for disease modification. The quantitative data from animal models of Alzheimer's, Parkinson's, Huntington's diseases, and acute neuronal injury consistently demonstrate significant therapeutic benefits.

However, a critical challenge remains in the clinical translation of these findings, as exemplified by the lack of efficacy in an ALS clinical trial.[35] Future research should focus on optimizing dosing regimens, identifying the therapeutic window for intervention in different diseases, and potentially using VPA in combination with other agents to achieve synergistic effects.[33] Further investigation into the specific downstream gene targets of VPA's HDAC-inhibiting action will be crucial for refining its therapeutic application and developing novel drugs that mimic its beneficial effects with greater specificity and fewer side effects. This robust preclinical foundation provides a strong rationale for continued investigation into the role of VPA and related compounds in combating neurodegeneration.

References

- 1. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic Acid and Other HDAC Inhibitors Induce Microglial Apoptosis and Attenuate Lipopolysaccharide- induced Dopaminergic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent neuroprotective effects of novel structural derivatives of valproic acid: potential roles of HDAC inhibition and HSP70 induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valproic acid-mediated neuroprotection in intracerebral hemorrhage via histone deacetylase inhibition and transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benefit of valproic acid in suppressing disease progression of ALS model mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders: An Updated Review [biomedrb.com]

- 8. mdpi.com [mdpi.com]

- 9. Valproic Acid Modifies Synaptic Structure and Accelerates Neurite Outgrowth Via the Glycogen Synthase Kinase‐3β Signaling Pathway in an Alzheimer's Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Valproic Acid Stimulates Hippocampal Neurogenesis via Activating the Wnt/β-Catenin Signaling Pathway in the APP/PS1/Nestin-GFP Triple Transgenic Mouse Model of Alzheimer’s Disease [frontiersin.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Valproic acid inhibits Aβ production, neuritic plaque formation, and behavioral deficits in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beyond epilepsy: The expanding role of valproic acid in Alzheimer disease therapy – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Valproic acid alleviates memory deficits and attenuates amyloid-β deposition in transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Valproic Acid Reduces Neuroinflammation to Provide Retinal Ganglion Cell Neuroprotection in the Retina Axotomy Model [frontiersin.org]

- 18. Valproic Acid Reduces Neuroinflammation to Provide Retinal Ganglion Cell Neuroprotection in the Retina Axotomy Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Valproic Acid Attenuates Neural Apoptosis, Inflammation, and Degeneration 30 Days after Traumatic Brain Injury, Hemorrhagic Shock, and Polytrauma in a Swine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effects of valproic acid on brain ischemia are related to its HDAC and GSK3 inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of lithium and valproic acid on BDNF protein and gene expression in an in vitro human neuron-like model of degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Evaluation of brain-derived neurotrophic factor expression and spatial memory after valproic acid administration in animal model of hippocampal degeneration - Feyz Medical Sciences Journal [feyz.kaums.ac.ir]

- 23. The mood stabilizers lithium and valproate selectively activate the promoter IV of brain-derived neurotrophic factor in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Dual mechanisms for the regulation of brain-derived neurotrophic factor by valproic acid in neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Chronic this compound use and brain atrophy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Valproate Improves Memory Deficits in an Alzheimer’s disease Mouse Model: Investigation of Possible Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Valproic acid is neuroprotective in the rotenone rat model of Parkinson's disease: involvement of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Valproic Acid Neuroprotection in the 6-OHDA Model of Parkinson's Disease Is Possibly Related to Its Anti-Inflammatory and HDAC Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 29. HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice [en-journal.org]

- 30. Preclinical and Clinical Investigations of Mood Stabilizers for Huntington's Disease: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Valproate ameliorates the survival and the motor performance in a transgenic mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Combined treatment with the mood stabilizers lithium and valproate produces multiple beneficial effects in transgenic mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. semanticscholar.org [semanticscholar.org]

- 35. Randomized sequential trial of valproic acid in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. academic.oup.com [academic.oup.com]

Divalproex Sodium and Neuronal Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divalproex sodium, a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine, exerts a complex and multifaceted influence on neuronal mitochondrial function. This technical guide synthesizes the current understanding of its impact, delineating the intricate signaling pathways, summarizing key quantitative findings, and providing detailed experimental protocols for the investigation of these effects. While recognized for its neuroprotective properties, this compound also presents a paradoxical profile of mitochondrial modulation, including the induction of both mitochondrial biogenesis and dysfunction. This document aims to provide a comprehensive resource for researchers and drug development professionals investigating the mechanisms of this compound and its potential therapeutic applications and liabilities related to mitochondrial biology.

Introduction

The mitochondrion, a central hub for cellular metabolism and apoptosis, is a critical organelle in neurons due to their high energy demands. This compound, which dissociates into valproate in the gastrointestinal tract, has been shown to modulate mitochondrial functions through various mechanisms. These include the inhibition of histone deacetylases (HDACs), which alters the expression of nuclear-encoded mitochondrial genes, and direct effects on mitochondrial enzymes and membranes.[1][2] Understanding the dual role of this compound—both in promoting neuronal survival and in potentially inducing mitochondrial toxicity—is paramount for its safe and effective therapeutic use and for the development of novel neuroprotective strategies.

Quantitative Impact of this compound on Neuronal Mitochondrial Parameters

The following tables summarize the quantitative effects of valproic acid (VPA), the active component of this compound, on key mitochondrial and cellular parameters in neuronal and related cell models.

Table 1: Effects of Valproic Acid on Cell Viability, ATP Production, and Mitochondrial Membrane Potential

| Cell Line | VPA Concentration | Treatment Duration | Effect on Cell Viability | Effect on ATP Production | Effect on Mitochondrial Membrane Potential (MMP) | Reference |

| SH-SY5Y | 5 mM and 10 mM | 24 hours | Significantly reduced (p < 0.001) | - | - | [3] |

| SH-SY5Y | 5 mM and 10 mM | 4 hours | - | Significantly inhibited (p < 0.001) | - | [3] |

| SH-SY5Y | 5 mM and 10 mM | 4 hours | - | - | Significantly decreased (p < 0.01 at 5 mM; p < 0.001 at 10 mM) | [3] |

| HepG2 | 0-2.0 mM | 24-72 hours | Increased cell death | Depleted in galactose medium | Decreased | [4] |

Table 2: Effects of Valproic Acid on Mitochondrial Biogenesis and DNA

| Cell Line/Model | VPA Concentration/Dose | Treatment Duration | Effect on Mitochondrial DNA (mtDNA) Copy Number | Effect on Mitochondrial Biogenesis Markers (e.g., PGC-1α, TFAM) | Reference |

| SH-SY5Y | 1, 5, and 10 mM | Not specified | Increased in a dose-dependent manner | Increased protein levels of PGC-1α, TFAM, and COX4 | [3] |

| Bipolar Disorder Patients | Therapeutic levels | Not specified | Positive correlation with VPA concentration (r = 0.264, P = .041) | - | [5] |

| Mouse 3T3-L1 cells | 1 mM | 3 days | Decreased 5-hydroxymethylcytosine (5hmC) content | Decreased Tet1 mRNA expression and reduced mitochondrial TET1 protein | [1] |

Table 3: Effects of Valproic Acid on Oxidative Stress and Apoptosis

| Cell Line/Model | VPA Concentration/Dose | Treatment Duration | Effect on Reactive Oxygen Species (ROS) | Effect on Apoptosis | Reference |

| SH-SY5Y | 1, 5, and 10 mM | Not specified | Increased production | - | [3] |

| Primary Dopamine Neurons (MPP+ model) | 0.6 mM | 48 hours | - | Reversed MPP+-induced mitochondrial apoptosis (decreased Bax/Bcl-2 ratio, cytochrome c release, and caspase-9/3 cleavage) | [6] |

| Spinal Cord Injury (rat model) | 300 mg/kg | Every 12 hours | Inhibited superoxide anion production | Reduced motor neuron cell death by inhibiting cytochrome c release | [7] |

| SH-SY5Y (glutamate-induced excitotoxicity) | 1 mM | 24 hours | Reduced glutamate-induced increase in H2O2 and MDA levels | - | [8] |

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways that converge on mitochondrial function and neuronal survival.

GSK-3β Inhibition Pathway